molecular formula C14H15N5O B3123355 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-61-3

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3123355
CAS RN: 306979-61-3
M. Wt: 269.3 g/mol
InChI Key: ZJRYBPAIBUZCOY-UHFFFAOYSA-N
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Description

“7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a synthetic compound with the CAS Number: 306979-61-3 . It has a molecular weight of 269.31 . The IUPAC name for this compound is 7-(1-(m-tolyloxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, the class of compounds to which our compound belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N5O/c1-9-4-3-5-11(8-9)20-10(2)12-6-7-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18) .

The country of origin is CN .

Scientific Research Applications

Synthesis Techniques

The synthesis of triazolopyrimidine derivatives, including compounds similar to 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, often involves innovative techniques to enhance efficiency and selectivity. For instance, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, was achieved using supercritical carbon dioxide, highlighting a solvent-free, environmentally friendly approach (Baklykov et al., 2019).

Biological Activities and Potential Applications

Compounds structurally related to 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been explored for their biological activities. For example, 4-(Het)aryl-4,7-dihydroazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, indicating the potential of triazolopyrimidines in antimicrobial therapies (Titova et al., 2019). Similarly, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols were synthesized and investigated for antimicrobial and antifungal activities, showcasing the therapeutic potential of these compounds (Komykhov et al., 2017).

Structural and Chemical Properties

The study of ring-chain isomerism and the structural properties of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates provides insight into the chemical behavior of triazolopyrimidine derivatives under different conditions, which is crucial for designing compounds with desired properties (Pryadeina et al., 2008).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, are a class of compounds that have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . Future research may focus on exploring their potential applications in these fields.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

For instance, some compounds act as inhibitors, blocking the activity of their targets . The specific interactions between 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and its targets would need further investigation.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathways could include changes in cellular function and response to external stimuli.

Result of Action

Compounds with similar structures have been reported to exhibit antiproliferative activities against cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.

properties

IUPAC Name

7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-4-3-5-11(8-9)20-10(2)12-6-7-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYBPAIBUZCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161882
Record name 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306979-61-3
Record name 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306979-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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